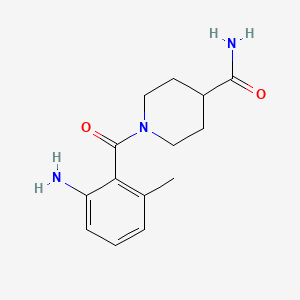

1-(2-Amino-6-methylbenzoyl)piperidine-4-carboxamide

描述

1-(2-Amino-6-methylbenzoyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by a 2-amino-6-methylbenzoyl substituent on the piperidine ring. This scaffold is notable for its versatility in medicinal chemistry, enabling interactions with diverse biological targets. The compound is commercially available (CAS: sc-332098) and has been utilized in research focused on enzyme inhibition and antiviral activity . Its structural features, including the amino and methyl groups on the benzoyl moiety, contribute to its pharmacokinetic and pharmacodynamic properties, such as solubility and target binding affinity.

Structure

3D Structure

属性

IUPAC Name |

1-(2-amino-6-methylbenzoyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-9-3-2-4-11(15)12(9)14(19)17-7-5-10(6-8-17)13(16)18/h2-4,10H,5-8,15H2,1H3,(H2,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFHBPQIOGHQJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)C(=O)N2CCC(CC2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-6-methylbenzoyl)piperidine-4-carboxamide typically involves the reaction of 2-amino-6-methylbenzoic acid with piperidine-4-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

化学反应分析

Types of Reactions

1-(2-Amino-6-methylbenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amides and esters.

科学研究应用

1-(2-Amino-6-methylbenzoyl)piperidine-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1-(2-Amino-6-methylbenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

相似化合物的比较

Key Observations :

- Substituent Effects : The presence of electron-withdrawing groups (e.g., chlorine in DPCC) enhances target binding in viral inhibition, while bulky groups (e.g., oxazole in derivatives) may improve selectivity but reduce synthetic yields .

- Synthetic Accessibility: Compounds with simpler substituents (e.g., methyl or amino groups) are synthesized in higher yields (~57–61%) compared to complex heterocyclic derivatives .

Key Observations :

- Antiviral Potency : DPCC and ZINC02123811 demonstrate the scaffold’s adaptability, targeting distinct viruses (HCMV vs. SARS-CoV-2) via different mechanisms .

- Enzyme Inhibition : Substituents like sulfamoyl () or triazine () enhance interactions with catalytic sites, improving inhibitory potency .

Molecular Docking and Binding Affinity

- This compound: Predicted to bind sEH with a docking score comparable to CHEMBL2392714 (-12.2 kcal/mol) due to hydrogen bonding with Asp335 and hydrophobic interactions with Phe497 .

- ZINC02123811 : Exhibits stronger binding to SARS-CoV-2 Mpro (-12.2 kcal/mol) via π-π stacking with His41 and hydrogen bonds with Glu166 .

- DPCC : Docking studies suggest interactions with HCMV IE1/IE2 transcription factors, though exact residues remain uncharacterized .

生物活性

1-(2-Amino-6-methylbenzoyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C14H19N3O2

- CAS Number : 953881-73-7

This compound exhibits biological activity through interactions with various molecular targets, particularly enzymes and receptors. Its mechanism may involve:

- Enzyme Inhibition : The compound can bind to specific enzymes, modulating their activity and influencing biochemical pathways.

- Receptor Interaction : It may also interact with receptors, affecting signal transduction processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown promising results in inhibiting the proliferation of various cancer cell lines. The compound's effectiveness was evaluated against HepG2 (human liver carcinoma) cells, revealing an IC50 value of approximately 11.3 μM, indicating significant cytotoxicity and apoptosis induction in these cells .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pathways associated with inflammation, potentially making it a candidate for treating inflammatory diseases .

Antiviral Activity

Preliminary studies suggest that derivatives of compounds similar to this compound may exhibit antiviral properties, particularly against RNA viruses. These findings warrant further exploration into its potential as an antiviral agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (μM) | Biological Activity |

|---|---|---|---|

| 1-(2-Amino-6-chlorobenzoyl)piperidine-4-carboxamide | Chlorobenzoyl | 8.5 | Anticancer |

| 1-(2-Amino-6-fluorobenzoyl)piperidine-4-carboxamide | Fluorobenzoyl | 9.0 | Antiviral |

| 1-(2-Amino-6-methoxybenzoyl)piperidine-4-carboxamide | Methoxybenzoyl | 10.5 | Anti-inflammatory |

Note : The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. These compounds demonstrate varying degrees of biological activity based on their structural modifications.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

- HepG2 Cell Line Study : A study demonstrated that treatment with this compound resulted in significant apoptosis in HepG2 cells, suggesting its potential as a therapeutic agent for liver cancer .

- Inflammation Model : In an animal model of inflammation, administration of the compound reduced inflammatory markers significantly compared to control groups, supporting its role as an anti-inflammatory agent .

- Antiviral Screening : In vitro assays showed that derivatives of this compound inhibited viral replication in cell cultures infected with RNA viruses, indicating potential for further development as antiviral drugs .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Amino-6-methylbenzoyl)piperidine-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions between activated carboxylic acid derivatives and amines. A typical procedure involves dissolving 1-(substituted-benzoyl)piperidine-4-carboxylic acid in anhydrous acetonitrile with coupling agents like EDCI and HOBt, followed by amine addition. Stirring at room temperature for 12–24 hours and purification via sequential washing (water, NaHCO₃, citric acid) and recrystallization (e.g., ethanol) yields the final product . Optimization includes varying solvents (e.g., DMF for polar substrates), adjusting stoichiometry of coupling agents, and using inert atmospheres to minimize side reactions.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm structural integrity and substituent positions (e.g., aromatic protons at δ 6.47–7.89 ppm and carbonyl signals at 168–172 ppm) .

- IR Spectroscopy : Identifies functional groups like amides (1612–1631 cm⁻¹) and sulfonamides (3314 cm⁻¹) .

- Elemental Analysis : Validates purity by matching calculated vs. observed C/H/N percentages (e.g., %C 59.24 vs. 59.29) .

- Mass Spectrometry : Confirms molecular weight (e.g., m/z 487 for analogous derivatives) .

Q. How does the choice of coupling agents influence yield in amide bond formation?

- Methodological Answer : EDCI/HOBt systems are preferred for sterically hindered amines due to their ability to reduce racemization and improve activation of carboxylic acids. For example, yields for 4-methoxyphenylpiperazine derivatives reached 64% using this system, compared to lower yields with DCC/DMAP . Alternatives like TBTU or PyBOP may enhance efficiency in microwave-assisted syntheses.

Advanced Research Questions

Q. How can factorial design optimize synthesis parameters for this compound?

- Methodological Answer : Factorial design allows systematic variation of factors (e.g., temperature, solvent polarity, reagent ratios) to identify optimal conditions. For example, a 2³ design could test:

- Factors : Reaction time (12 vs. 24 hrs), solvent (acetonitrile vs. DMF), and EDCI/HOBt molar ratio (1:1 vs. 1:1.2).

- Response Variables : Yield, purity, and byproduct formation.

This approach resolves interactions between variables, improving reproducibility and scalability .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., pH, cell lines) or impurities. Strategies include:

- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like concentration ranges.

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions.

- Purity Validation : Use HPLC-MS to confirm compound integrity (>98% purity) before biological testing .

Q. How do computational models predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities to targets like carbonic anhydrases. Key steps:

- Target Preparation : Retrieve protein structures (PDB) and remove co-crystallized ligands.

- Ligand Preparation : Generate 3D conformers of the compound using Open Babel.

- Docking : Score binding poses using force fields (e.g., AMBER) and validate with experimental IC₅₀ data .

Q. What are the best practices for ensuring reproducibility in synthesis and bioactivity assays?

- Methodological Answer :

- Synthesis : Document exact stoichiometry, solvent batches, and purification steps (e.g., recrystallization solvents).

- Assays : Use internal controls (e.g., reference inhibitors) and report protocols (e.g., cell passage number, incubation times).

- Data Sharing : Publish raw NMR/MS spectra and crystallographic data in open repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。